![molecular formula C18H18N2O2 B14186801 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine CAS No. 922517-66-6](/img/structure/B14186801.png)
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenylethenyl group substituted with a nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone to form a chalcone intermediate, followed by cyclization with pyrrolidine under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
1-(2-Nitrophenyl)pyrrolidine: Shares the nitrophenyl and pyrrolidine moieties but lacks the phenylethenyl group.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Contains a nitrophenyl group but features a triazole ring instead of a pyrrolidine ring.
Pyrrolidinone derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is unique due to its combination of a nitrophenyl group, a phenylethenyl moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Propriétés
Numéro CAS |
922517-66-6 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-[2-(4-nitrophenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18N2O2/c21-20(22)17-10-8-16(9-11-17)18(14-19-12-4-5-13-19)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2 |
Clé InChI |
OUXPAYBZWQLFFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


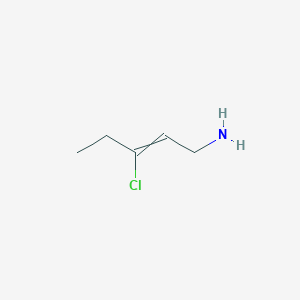
![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)
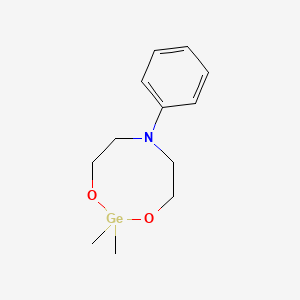
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)

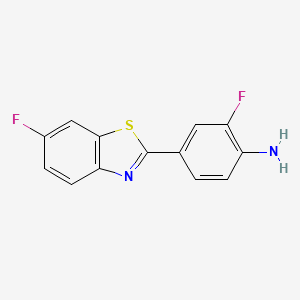
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
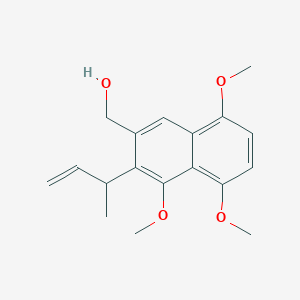
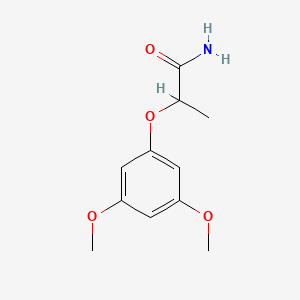
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)

